2-[1-(cyclohexylmethyl)-1H-benzimidazol-2-yl]ethanol
Overview
Description
2-[1-(cyclohexylmethyl)-1H-benzimidazol-2-yl]ethanol, also known as CIME, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. In
Scientific Research Applications
2-[1-(cyclohexylmethyl)-1H-benzimidazol-2-yl]ethanol has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as arthritis and cancer. This compound has also been studied for its potential use as a fluorescent probe in biological imaging due to its ability to selectively bind to certain proteins.
Mechanism of Action
The mechanism of action of 2-[1-(cyclohexylmethyl)-1H-benzimidazol-2-yl]ethanol is not fully understood, but it is believed to act by inhibiting the activation of certain enzymes and signaling pathways involved in inflammation and oxidative stress. This compound has also been shown to interact with certain proteins in cells, leading to changes in their function.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and antioxidant effects in various cell and animal models. In addition, this compound has been shown to have a protective effect on certain organs such as the liver and heart.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[1-(cyclohexylmethyl)-1H-benzimidazol-2-yl]ethanol in lab experiments is its high purity and yield. In addition, this compound has been shown to be relatively stable and easy to handle. However, one limitation of using this compound is its high cost, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 2-[1-(cyclohexylmethyl)-1H-benzimidazol-2-yl]ethanol. One area of interest is the development of this compound-based drugs for the treatment of various diseases. Another area of interest is the further exploration of this compound's potential use as a fluorescent probe in biological imaging. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various proteins and signaling pathways.
properties
IUPAC Name |
2-[1-(cyclohexylmethyl)benzimidazol-2-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c19-11-10-16-17-14-8-4-5-9-15(14)18(16)12-13-6-2-1-3-7-13/h4-5,8-9,13,19H,1-3,6-7,10-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTAATPJOQVCHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C3=CC=CC=C3N=C2CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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